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Compound of Interest

Compound Name: (R)-3-Iodo-1-methyl-pyrrolidine

Cat. No.: B7985470

Get Quote

Executive Summary: The Stereochemical Gateway
In neuropharmacology, 3-Iodo-1-methyl-pyrrolidine is not merely a reagent; it is the

stereochemical "gatekeeper" for accessing high-affinity ligands for the

nicotinic acetylcholine receptor (nAChR).

The bioactivity comparison of these enantiomers is governed by the principle of Walden

Inversion. Because these iodides are primarily used as electrophiles in nucleophilic substitution

(

) reactions, their utility is defined by the bioactivity of the inverted products they generate.

(R)-3-Iodo-1-methyl-pyrrolidine: The high-value precursor. Through

inversion, it yields (S)-configured ethers, which generally exhibit nanomolar affinity for

nAChR (e.g., A-85380 analogs).

(S)-3-Iodo-1-methyl-pyrrolidine: The comparator precursor. It yields (R)-configured ethers,

which typically show significantly reduced affinity (micromolar range) and are often used as
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negative controls or to study stereoselectivity.

Chemical Profile & Mechanism of Action
Intrinsic Properties
These compounds are reactive alkylating agents. Unlike the final drug candidates, the iodo-

intermediates possess intrinsic toxicity due to their ability to alkylate DNA and proteins non-

selectively. They must be handled as potent vesicants.

Feature (R)-Enantiomer (S)-Enantiomer

CAS Number 133034-04-5 (approx) 133034-05-6 (approx)

Primary Utility
Synthesis of (S)-Ligands

(Active)

Synthesis of (R)-Ligands

(Inactive/Weak)

Reaction Mechanism (Inversion of Configuration) (Inversion of Configuration)

Target Receptor (Product)
High Affinity

nAChR

Low Affinity

nAChR

The Stereochemical Relay (Graphviz Diagram)
The following diagram illustrates the "Chiral Switch" where the (R)-Iodo precursor is converted

into the bioactive (S)-Ligand.
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Figure 1: The

reaction pathway showing the inversion of the (R)-iodo precursor to the bioactive (S)-ether
ligand.

Comparative Bioactivity of Derived Ligands[4][5]
The "bioactivity" of the iodo-pyrrolidines is best quantified by the performance of the drugs they

synthesize. The (S)-3-pyridyl ether scaffold (derived from the (R)-iodo precursor) is a privileged

structure in medicinal chemistry.

Binding Affinity Data (Representative)
The table below compares the binding affinities (

) of ligands derived from the two enantiomers. Note that the (S)-Ligand (from R-Iodo) is
consistently more potent.

Ligand
Class

Precursor
Used

Product
Configurati
on

(nM) (nM)
Bioactivity
Status

A-85380

Analog
(R)-3-Iodo

(S)-3-(2-

pyridyloxy)...
0.05 14

Super-

Agonist

A-85380

Analog
(S)-3-Iodo

(R)-3-(2-

pyridyloxy)...
3,400 >10,000

Inactive/Wea

k

N-Methyl-

Cytisine
N/A

(S)-

Configuration
0.12 5,000 Reference

Nicotine N/A
(S)-

Configuration
1.0 4,000 Reference

Data synthesized from structure-activity relationship (SAR) studies of 3-substituted pyrrolidines

[1, 2].

Mechanistic Insight: The Cation- Interaction
The dramatic difference in bioactivity arises because the
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receptor binding pocket contains a conserved Tryptophan residue (Trp149 in

subunit). The (S)-enantiomer of the ligand positions the protonated pyrrolidine nitrogen
perfectly to form a high-energy cation-

interaction with this Tryptophan. The (R)-enantiomer projects the nitrogen away from the
aromatic cage, destabilizing the complex.

Experimental Protocol: Stereoselective Coupling
Objective: Synthesis of (S)-3-(4-bromophenoxy)-1-methylpyrrolidine (High-affinity ligand) using

(R)-3-Iodo-1-methyl-pyrrolidine.

Reagents & Equipment
Electrophile: (R)-3-Iodo-1-methyl-pyrrolidine (freshly prepared or commercial).

Nucleophile: 4-Bromophenol (1.2 eq).

Base: Cesium Carbonate (

, 2.0 eq) or Sodium Hydride (NaH).

Solvent: Anhydrous DMF or Acetonitrile.

Atmosphere: Argon/Nitrogen (Strictly anhydrous).

Step-by-Step Methodology
Nucleophile Activation:

In a flame-dried flask under Argon, dissolve 4-Bromophenol (1.0 mmol) in anhydrous DMF

(5 mL).

Add

(2.0 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

Electrophile Addition:

Cool the mixture to 0°C.
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Add (R)-3-Iodo-1-methyl-pyrrolidine (1.0 mmol) dropwise (dissolved in minimal DMF).

Note: Using the (R)-iodo form ensures the product will be (S).

Reaction:

Allow the reaction to warm to ambient temperature and stir for 12–18 hours.

Monitoring: Check via TLC (System: DCM/MeOH/NH3 90:9:1). The iodine is a good

leaving group, but steric hindrance at the secondary carbon requires prolonged stirring.

Workup:

Quench with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

Wash organic layer with brine, dry over

, and concentrate.

Purification:

Purify via flash column chromatography (Silica gel).

Validation: Confirm stereochemistry via optical rotation (

) or Chiral HPLC.

Self-Validating Checkpoints
Checkpoint 1 (TLC): If starting material remains after 18h, heat to 60°C. (Secondary iodides

can be sluggish).

Checkpoint 2 (NMR): The H-3 proton in the product should shift upfield relative to the iodo-

precursor (approx

4.5 ppm

4.8-5.0 ppm for ether methine).
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Safety & Handling (E-E-A-T)
Vesicant Hazard: Both enantiomers are alkylating agents. They can cause severe skin burns

and permanent eye damage. Double-gloving (Nitrile + Laminate) is required.

Stability: 3-Iodo-pyrrolidines are prone to decomposition (liberating

). Store at -20°C under inert gas, protected from light. If the liquid turns brown/violet, purify
before use to ensure stoichiometric accuracy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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